molecular formula C10H12ClN5O3 B586101 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride CAS No. 374730-75-3

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride

Cat. No.: B586101
CAS No.: 374730-75-3
M. Wt: 285.688
InChI Key: JRCQKCUGUBVKKF-UHFFFAOYSA-N
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Description

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. The presence of the nitro group and the piperazine moiety in its structure contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride typically involves the following steps:

    Nitration: The starting material, 2,1,3-benzoxadiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the benzoxadiazole ring.

    Piperazine Substitution: The nitrated intermediate is then reacted with piperazine under controlled conditions to substitute the hydrogen atom at the 7-position with the piperazine moiety.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, followed by purification and crystallization steps to obtain the pure hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-Amino-7-(1-piperazinyl)-2,1,3-benzoxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways, influence gene expression, and alter cellular processes through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-7-(4-phenyl-1-piperazinyl)benzofurazane 1-oxide: Similar in structure but contains a phenyl group instead of a piperazine moiety.

    4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide: Contains a propyl group instead of a piperazine moiety.

Uniqueness

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is unique due to the presence of both the nitro group and the piperazine moiety, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCQKCUGUBVKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858198
Record name 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374730-75-3
Record name 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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